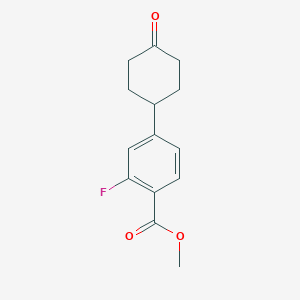

Methyl 2-Fluoro-4-(4-oxocyclohexyl)benzoate

Description

Properties

Molecular Formula |

C14H15FO3 |

|---|---|

Molecular Weight |

250.26 g/mol |

IUPAC Name |

methyl 2-fluoro-4-(4-oxocyclohexyl)benzoate |

InChI |

InChI=1S/C14H15FO3/c1-18-14(17)12-7-4-10(8-13(12)15)9-2-5-11(16)6-3-9/h4,7-9H,2-3,5-6H2,1H3 |

InChI Key |

IMAQHJIIAZBISR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2CCC(=O)CC2)F |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Identification

- IUPAC Name: Methyl 2-fluoro-4-(4-oxocyclohexyl)benzoate

- SMILES: COC(=O)C1=C(C=C(C=C1)C2CCC(=O)CC2)F

- InChI: InChI=1S/C14H15FO3/c1-18-14(17)12-7-4-10(8-13(12)15)9-2-5-11(16)6-3-9/h4,7-9H,2-3,5-6H2,1H3

Preparation Methods

Retrosynthetic Analysis

The synthesis of this compound can be logically approached by:

- Introducing the methyl ester and fluoro substituent onto a benzene ring.

- Functionalizing the aromatic ring with a cyclohexanone group at the para position relative to the fluoro substituent.

Key Disconnection:

$$

\text{this compound} \rightarrow \text{Methyl 2-fluorobenzoate derivative} + \text{Cyclohexanone derivative}

$$

General Synthetic Strategies

Method 1: Friedel–Crafts Acylation Approach

- Starting Material: Methyl 2-fluorobenzoate

- Reagent: 4-oxocyclohexanecarbonyl chloride (or cyclohexanone as a precursor)

- Catalyst: Lewis acid (e.g., AlCl₃)

- Solvent: Dichloromethane or similar aprotic solvent

- Process: Friedel–Crafts acylation introduces the cyclohexanone moiety at the para position to the fluoro substituent.

Reaction Scheme:

$$

\text{Methyl 2-fluorobenzoate} + \text{Cyclohexanone (via acyl chloride)} \xrightarrow{\text{AlCl}_3} \text{this compound}

$$

- High regioselectivity due to electronic effects of the fluoro substituent.

- Direct introduction of the cyclohexanone group.

- Control of reaction temperature is crucial to avoid polyacylation.

- Purification may require chromatographic techniques.

Method 2: Suzuki–Miyaura Cross-Coupling

- Starting Material: Methyl 2-fluoro-4-bromobenzoate

- Reagent: 4-oxocyclohexylboronic acid or its ester

- Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄)

- Base: Potassium carbonate or similar

- Solvent: Tetrahydrofuran (THF), water, or toluene

Reaction Scheme:

$$

\text{Methyl 2-fluoro-4-bromobenzoate} + \text{4-oxocyclohexylboronic acid} \xrightarrow{\text{Pd(0)}, \text{Base}} \text{this compound}

$$

- Mild reaction conditions.

- High functional group tolerance.

- Synthesis of the boronic acid precursor may add steps.

- Requires inert atmosphere.

Method 3: Nucleophilic Aromatic Substitution (SNAr)

- Starting Material: Methyl 2-fluoro-4-nitrobenzoate

- Reagent: 4-oxocyclohexyl nucleophile (e.g., cyclohexanone enolate or related organometallic)

- Process: The nucleophile displaces the nitro group, followed by reduction and rearrangement to install the cyclohexanone.

- Useful if nitro precursor is readily available.

- Multi-step process.

- May require protection/deprotection strategies.

Example Data Table: Synthetic Conditions and Yields

| Method | Key Reagents/Catalysts | Solvent | Temperature | Time | Typical Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Friedel–Crafts Acylation | Cyclohexanone, AlCl₃, Methyl 2-fluorobenzoate | DCM | 0–25°C | 2–4 h | 60–80 | Regioselectivity controlled by F group |

| Suzuki–Miyaura Coupling | 4-oxocyclohexylboronic acid, Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | 50–80°C | 6–12 h | 70–90 | High purity, requires inert atmosphere |

| SNAr + Reduction | 4-oxocyclohexyl nucleophile, base | DMF | 80–120°C | 8–24 h | 40–60 | Multi-step, lower overall yield |

In-Depth Research Findings

- Electronic Effects: The fluoro group at the ortho position activates the para position for electrophilic substitution, favoring Friedel–Crafts acylation at the 4-position.

- Steric Considerations: The methyl ester is relatively inert under the reaction conditions, preserving the integrity of the benzoate moiety.

- Catalyst Selection: Lewis acids such as aluminum chloride are effective for acylation, while palladium complexes are required for cross-coupling strategies.

- Purification: Products are typically purified by column chromatography or recrystallization, depending on the method.

Summary Table: Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅FO₃ |

| Molecular Weight | 250.26 g/mol |

| Melting Point | Not reported |

| IUPAC Name | This compound |

| SMILES | COC(=O)C1=C(C=C(C=C1)C2CCC(=O)CC2)F |

Chemical Reactions Analysis

Nucleophilic Substitution at the Aromatic Ring

The electron-deficient aromatic ring (due to the fluorine substituent) undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Hydroxylation : Reaction with hydroxide ions under basic conditions replaces fluorine with hydroxyl groups, forming methyl 2-hydroxy-4-(4-oxocyclohexyl)benzoate. This is analogous to transformations observed in fluorobenzoates under alkaline hydrolysis .

-

Amination : Substitution with amines (e.g., NH₃ or alkylamines) yields amino derivatives, as seen in structurally similar systems .

Example Reaction:

Reduction of the Cyclohexanone Moiety

The 4-oxocyclohexyl group is susceptible to catalytic hydrogenation or borohydride reduction:

-

Ketone → Alcohol : Using NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, forming methyl 2-fluoro-4-(4-hydroxycyclohexyl)benzoate .

-

Complete Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) fully reduces the cyclohexanone to cyclohexane, yielding methyl 2-fluoro-4-cyclohexylbenzoate .

Supporting Data from Analogous Systems

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl 4-(6-oxocyclohexyl)benzoate | H₂ (15 psi), Rh(PPh₃)₃Cl | Methyl 4-(cyclohexyl)benzoate | 50% |

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives:

-

Acid Formation : Hydrolysis with aqueous NaOH/HCl yields 2-fluoro-4-(4-oxocyclohexyl)benzoic acid, useful for further coupling reactions .

-

Amide Formation : Reaction with amines (e.g., NH₃ or primary amines) via acid chlorides generates amides, as reported in related benzoylpyrimidine systems.

Example Pathway:

-

Hydrolysis:

-

Amidation:

Cycloaddition and Ring-Opening Reactions

The cyclohexanone group participates in annulation and ring-opening reactions:

-

[3+3] Cycloaddition : With thiophenols, the ketone enables formal [3+3] cyclization to form thiochroman derivatives, as demonstrated in aminocyclopropane systems .

-

Fluorination : Photoredox-catalyzed γ-fluorination of cyclic ketones generates fluorinated imines, applicable to the 4-oxocyclohexyl group .

Mechanistic Insight

The reaction proceeds via single-electron transfer (SET) under blue light, forming a radical intermediate that traps fluoride ions:

Cross-Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura couplings via halogenation (if fluorine is replaced by bromine/iodine). For example:

-

Borylation : Directed ortho-metalation (DoM) with LDA followed by quenching with B(OMe)₃ forms boronic acids for cross-couplings .

Synthetic Utility

| Reaction Type | Reagents | Product Application | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives for drug design |

Orthogonal Functionalization

The compound’s multiple reactive sites enable sequential transformations:

-

Step 1 : Reduce ketone to alcohol (NaBH₄).

-

Step 2 : Hydrolyze ester to carboxylic acid (NaOH).

-

Step 3 : Couple with amines (EDC/HOBt).

Scientific Research Applications

Methyl 2-Fluoro-4-(4-oxocyclohexyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-Fluoro-4-(4-oxocyclohexyl)benzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The 4-oxocyclohexyl group provides additional steric and electronic effects, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from its substituents. Below is a comparison with key analogues:

Key Observations:

- The 4-oxocyclohexyl group introduces steric bulk and a ketone, which may influence binding affinity in biological systems .

- Polarity and Solubility: The ketone in the 4-oxocyclohexyl group increases polarity, likely reducing lipid solubility compared to non-polar analogues like benzyl benzoate. This contrasts with methyl 2,4-dihydroxy-6-methyl benzoate, where hydroxyl groups improve water solubility .

- Odor Profile : Unlike methyl benzoate (cananga-like) and benzyl benzoate (almond-like), the target compound’s odor is unspecified in the evidence, likely due to its synthetic nature and lack of commercial use in fragrances .

Biological Activity

Methyl 2-Fluoro-4-(4-oxocyclohexyl)benzoate is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety with a fluorine atom and a cyclohexyl group. Its molecular formula is . The presence of the fluorine atom may enhance its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes, similar to other benzoate derivatives known for their inhibitory effects on metabolic pathways.

- Influence on Cell Signaling : It may interfere with cell signaling pathways, particularly those involved in inflammation and cancer progression.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which may be attributed to its structural similarity to other bioactive benzoates.

Antimicrobial Properties

Recent studies indicate that this compound exhibits antimicrobial activity against various pathogens. The compound's effectiveness varies based on concentration and the type of microorganism tested.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in macrophages. This suggests potential applications in treating inflammatory diseases.

Case Studies

-

Inhibition of Cancer Cell Proliferation :

A study evaluated the effects of the compound on human colon cancer cell lines. Results indicated a significant reduction in cell viability, with an IC50 value of approximately 25 µM, highlighting its potential as an anticancer agent. -

Mechanistic Insights :

Research involving molecular docking simulations has shown that this compound binds effectively to key enzymes involved in glycolysis, potentially disrupting energy metabolism in cancer cells.

Q & A

Q. How to design a synthetic route for Methyl 2-Fluoro-4-(4-oxocyclohexyl)benzoate?

- Methodological Answer : A plausible route involves Sonogashira coupling to introduce the cyclohexanone moiety. For example, methyl 4-bromo-2-fluorobenzoate can react with a cyclohexanone-derived alkyne under palladium catalysis (e.g., Pd(PPh₃)₄, CuI) in a mixture of DMF and triethylamine. Post-coupling oxidation or hydrolysis may yield the ketone group. Similar strategies are used for ethyl 4-(4-oxocyclohexyl)benzoate synthesis, where cyclohexanone derivatives are coupled to aromatic esters .

- Key Steps :

- Bromo-fluoro benzoate precursor preparation (e.g., methyl 4-bromo-2-fluorobenzoate).

- Alkyne functionalization of 4-oxocyclohexyl groups.

- Catalyst optimization (e.g., Pd/Cu systems).

Q. What analytical techniques are critical for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Assign fluorine-induced deshielding (δ ~7.8–8.0 ppm for aromatic protons) and cyclohexanone carbonyl signals (δ ~210 ppm in ¹³C NMR). demonstrates NMR use for analogous fluorinated benzoates, with diagnostic peaks for ester (-OCH₃ at δ ~3.8 ppm) and coupling byproducts .

- HPLC-MS : Monitor purity and detect intermediates. Use reverse-phase C18 columns with acetonitrile/water gradients.

- FT-IR : Confirm ester carbonyl (~1720 cm⁻¹) and ketone (~1680 cm⁻¹) stretches.

Q. How to optimize reaction conditions for higher yields?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (DMF, THF) enhance Pd-catalyzed coupling efficiency. used DMSO for similar reactions .

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalyst Loading : Optimize Pd(PPh₃)₄ (2–5 mol%) and CuI (1–3 mol%) ratios.

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for intermediates?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For example, NOESY can distinguish between ortho and para substituents in fluorinated intermediates.

- Isotopic Labeling : Introduce ¹⁹F or ¹³C labels to track coupling efficiency and regioselectivity.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and validate experimental NMR assignments .

Q. What strategies mitigate side reactions during cyclohexanone coupling?

- Methodological Answer :

- Protecting Groups : Temporarily protect the ketone (e.g., as a ketal) to prevent undesired nucleophilic attacks during coupling.

- Additive Screening : Additives like TBAB (tetrabutylammonium bromide) stabilize Pd intermediates and suppress homo-coupling .

- Post-Reaction Quenching : Use aqueous NH₄Cl to remove residual catalysts and reduce metal contamination.

Q. How to evaluate the compound’s potential in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Derivatization : Synthesize analogs with varying substituents (e.g., methyl vs. ethyl esters, halogen replacements) and compare bioactivity.

- Crystallography : Co-crystallize with target enzymes (e.g., cyclooxygenase) to analyze binding modes. highlights crystallographic methods for benzoate derivatives .

- In Silico Docking : Use AutoDock Vina to predict interactions with biological targets, leveraging the fluorobenzoyl group’s electron-withdrawing properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.